molecular formula C20H19N5O3 B4581457 2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4581457
M. Wt: 377.4 g/mol
InChI Key: JNVPINIDXGGXHA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin derivatives, such as:

  • 2-(4-chlorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • 2-(4-fluorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-methoxyphenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPINIDXGGXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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